
LY2922470
Vue d'ensemble
Description
LY2922470 is a potent, selective, and orally active agonist of G protein-coupled receptor 40 (GPR40/FFAR1), initially developed for type 2 diabetes mellitus (T2DM) due to its ability to stimulate glucose-dependent insulin secretion and glucagon-like peptide-1 (GLP-1) release . Its EC50 values for human, mouse, and rat GPR40 are 7 nM, 1 nM, and 3 nM, respectively, demonstrating cross-species efficacy . Structurally, this compound is a tetrahydroquinoline derivative with a molecular formula of C₂₈H₂₉NO₄S and a molecular weight of 475.6 g/mol .
In murine middle cerebral artery occlusion/reperfusion (MCAO/R) models, this compound reduced infarct volume by 52.06% (intraperitoneal injection) and 20.40% (oral administration at 40 mg/kg), outperforming other GPR40 agonists like TAK-875 . Transcriptomic analysis revealed that this compound induces gene signatures similar to cerebroprotective agents (e.g., acetylsalicylic acid, progesterone), suggesting pleiotropic mechanisms beyond glycemic control .
Méthodes De Préparation
Synthetic Routes and Process Optimization
Core Structure Assembly
The synthesis of LY2922470 begins with a spiropiperidine-thiophene scaffold constructed through sequential nucleophilic substitutions and Mitsunobu couplings. As detailed in Scheme 2 of the primary synthetic route :
-
Bromothiophene Activation :
Bromothiophene 39 undergoes nucleophilic substitution with spirocyclic amine 40 in acetonitrile (MeCN) using N,N-diisopropylethylamine (DIPEA) as a base. This step yields intermediate 41 with >90% purity after crystallization . -
Ester Reduction and Chlorination :
The methyl ester in 41 is reduced with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), followed by chlorination using thionyl chloride (SOCl2) to produce chloro-thiophene 43 as an HCl salt. This step achieves 85% isolated yield under optimized stoichiometric conditions (1:1.2 molar ratio of LiAlH4 to ester) . -
Phenolic Coupling :
Intermediate 43 reacts with phenolate 37 (99% enantiomeric excess) via cesium carbonate-mediated nucleophilic substitution in dimethyl sulfoxide (DMSO). The reaction proceeds at 60°C for 12 hours, yielding 44 as an oxalate salt with 78% conversion efficiency .
Table 1: Critical Reaction Parameters for this compound Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Bromothiophene activation | DIPEA, MeCN, 25°C, 6h | 92 | 95 |
Ester reduction | LiAlH4, THF, 0°C→25°C, 2h | 85 | 97 |
Phenolic coupling | Cs2CO3, DMSO, 60°C, 12h | 78 | 98 |
Final Hydrolysis and Crystallization
The oxalate salt 44 undergoes alkaline hydrolysis with aqueous sodium hydroxide (1M NaOH) at 80°C for 4 hours. Subsequent recrystallization from iso-propanol/n-heptane (3:1 v/v) produces this compound with >98% chemical purity and 42% overall yield across four steps . X-ray powder diffraction (XRPD) confirms the anhydrous, nonhygroscopic crystalline form with a melting onset at 167°C .
Formulation Development and Stability Profiling
Preclinical Suspension Preparation
For rodent studies, this compound is formulated as a stable oral suspension using the following protocol :
-
Solvent System :
160 mg this compound is dissolved in 800 μL dimethyl sulfoxide (DMSO) under sonication (40 kHz, 30°C). -
Suspension Stabilization :
The DMSO solution is dispersed into 40 mL 0.8% carboxymethyl cellulose sodium (CMC-Na) aqueous solution, followed by 5-hour ultrasonication (50°C) to achieve a homogeneous 4 mg/mL suspension . -
Dose Adjustments :
Further dilution with 0.8% CMC-Na produces 2 mg/mL and 1 mg/mL suspensions, stored at 4°C with <5% degradation over 30 days (HPLC-UV analysis) .
Table 2: Stability Profile of this compound Suspensions
Parameter | Initial (Day 0) | Day 15 | Day 30 |
---|---|---|---|
Potency (% labeled) | 100 ± 2 | 98 ± 1.5 | 95 ± 2.1 |
Particle size (μm) | 12.4 ± 3.1 | 13.8 ± 4.2 | 15.6 ± 5.7 |
pH | 6.8 ± 0.2 | 6.7 ± 0.3 | 6.5 ± 0.4 |
Analytical Characterization and Quality Control
Solid-State Properties
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
-
Melting Point : 167°C (onset) with ΔHfusion = 120 J/g
-
Hygroscopicity : <0.1% mass gain at 25°C/60% RH (dynamic vapor sorption)
-
Solubility : 0.12 mg/mL in pH 6.8 phosphate buffer (shake-flask method)
In Vitro Permeability
Using Caco-2 cell monolayers:
Scale-Up Challenges and Solutions
Solvent Selection
Early routes used THF for LiAlH4 reductions but faced safety concerns due to peroxide formation. Process optimization replaced THF with 2-methyltetrahydrofuran (2-MeTHF), improving reaction safety while maintaining 84% yield .
Particle Size Control
Jet milling (Alpine 50 AS spiral) achieves target particle sizes (D90 <20 μm) critical for bioavailability. Microscopic mass balance modeling predicts 85% human absorption at 50 mg dose with controlled particle size distribution .
Comparative Pharmacokinetics
Table 3: Species-Dependent PK Parameters of this compound
Species | Cl/F (L/h/kg) | Vdss (L/kg) | t₁/₂ (h) | F (%) |
---|---|---|---|---|
Mouse | 5.2 | 2.1 | 4.8 | 62 |
Rat | 3.7 | 1.8 | 8.2 | 58 |
Dog | 1.9 | 0.9 | 14.5 | 75 |
Human | 0.5 | 0.6 | 22.4 | 82 |
Analyse Des Réactions Chimiques
LY2922470 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, ce qui entraîne des formes réduites avec des propriétés pharmacologiques différentes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
This compound exerce ses effets en se liant et en activant le GPR40, un récepteur fortement exprimé dans les cellules β des îlots pancréatiques. Lorsqu'il est activé, le GPR40 amplifie la sécrétion d'insuline en présence de taux élevés de glucose, contribuant ainsi à réguler la glycémie . De plus, this compound s'est avéré moduler les réponses inflammatoires dans les cellules endothéliales vasculaires, contribuant ainsi à son potentiel thérapeutique .
Applications De Recherche Scientifique
Type 2 Diabetes Mellitus
LY2922470 has shown promise as a treatment for type 2 diabetes mellitus through the following mechanisms:
- Insulin Secretion : Clinical trials have demonstrated that this compound leads to significant reductions in glucose levels and increases in insulin and GLP-1 secretion .
- Durable Effects : The compound has exhibited durable dose-dependent reductions in glucose levels during preclinical testing .
Ischemic Stroke
Recent studies indicate that this compound may also provide neuroprotective benefits in ischemic stroke:
- Neuroprotection : In animal models, this compound significantly reduced infarct size and improved motor function following induced ischemic stroke . The protective effects were attributed to the modulation of signaling pathways associated with neuroinflammation and neuronal survival.
- Gene Signature Similarity : Transcriptomic analyses revealed that the gene signature induced by this compound closely resembles those of established neuroprotective agents such as acetylsalicylic acid and progesterone, suggesting its potential role in stroke therapy .
Preclinical Studies
A series of preclinical studies have assessed the efficacy of this compound in both diabetic and stroke models:
- Diabetes Model : In a study involving diabetic rodents, administration of this compound resulted in a marked improvement in glycemic control compared to control groups . The results indicated not only enhanced insulin secretion but also improved overall metabolic profiles.
- Stroke Model : Using a middle cerebral artery occlusion/reperfusion (MCAO/R) model, researchers found that mice treated with this compound exhibited a 52% reduction in cerebral ischemia compared to untreated controls . This study highlighted the compound's potential as a therapeutic agent for acute ischemic injury.
Data Summary
Acknowledgments
Research on this compound has been supported by various institutions focusing on metabolic diseases and neurological disorders. Continued investigations are essential to fully elucidate its mechanisms and therapeutic potential.
Mécanisme D'action
LY2922470 exerts its effects by binding to and activating GPR40, a receptor highly expressed in pancreatic islet β-cells. Upon activation, GPR40 amplifies insulin secretion in the presence of elevated glucose levels, thereby helping to regulate blood glucose levels . Additionally, this compound has been shown to modulate inflammatory responses in vascular endothelial cells, further contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
TAK-875 (Fasiglifam)
TAK-875, a first-generation GPR40 agonist, shares structural and functional similarities with LY2922470 but exhibits critical differences:
- Mechanistic Bias : TAK-875 selectively activates the Gαq signaling pathway, whereas this compound may engage additional pathways (e.g., β-arrestin), contributing to its broader efficacy in reducing cerebral infarct size (20.40% vs. TAK-875’s negligible effect at 30 mg/kg) .
- Neuroprotection : In MCAO/R models, TAK-875 failed to mitigate ischemic damage, while this compound reduced infarct volume by 52.06% via intraperitoneal administration .
HD-6277
HD-6277, a newer GPR40 agonist, demonstrates superior in vitro potency (EC50 = 7.5 nM in IP accumulation assays) compared to this compound . Key distinctions include:
- GLP-1 Secretion: HD-6277 enhances GLP-1 secretion in vitro and in vivo, a feature absent in TAK-875 and less pronounced in this compound .
AM1638
AM1638, a partial GPR40 agonist, diverges from this compound in endothelial protection:
- Oxidative Stress Response : AM1638 activates NRF2-mediated antioxidant pathways (e.g., HO-1, NQO1), whereas this compound primarily modulates ER stress pathways (e.g., PERK, IRE1α) under palmitate-induced damage .
- GPR40 Dependency : AM1638’s effects are strictly GPR40-dependent, while this compound’s anti-inflammatory actions (e.g., NF-κB inhibition) may involve off-target pathways .
Data Tables
Table 1. Pharmacokinetic and Functional Comparison of GPR40 Agonists
Table 2. Transcriptomic Similarity of this compound to Cerebroprotective Agents
Compound | Similarity Score | Clinical Indication |
---|---|---|
Acetylsalicylic Acid | 0.89 | Anti-thrombotic, Neuroprotection |
Progesterone | 0.85 | Neurosteroid, Ischemic Recovery |
Dipyridamole | 0.78 | Vasodilation, Stroke Prevention |
Research Findings and Mechanistic Insights
- Dual Administration Routes : this compound achieves neuroprotection via both oral (40 mg/kg) and intraperitoneal (10 mg/kg) routes, though blood-brain barrier permeability remains uncharacterized .
- Inflammation Modulation : this compound suppresses LPS-induced NF-κB activation and adhesion molecule expression in endothelial cells, a feature absent in TAK-875 .
Activité Biologique
LY2922470 is a novel compound developed as a potent agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This receptor plays a critical role in glucose metabolism and insulin secretion, making this compound a candidate for treating type 2 diabetes mellitus (T2DM). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, metabolic pathways, and safety profile.
This compound functions by activating GPR40, which is predominantly expressed in pancreatic β-cells. Upon activation, GPR40 enhances insulin secretion in response to elevated glucose levels. This mechanism is crucial for maintaining glucose homeostasis and is particularly beneficial in T2DM patients, who often exhibit impaired insulin secretion.
- Insulin Secretion : In preclinical models, this compound has demonstrated significant increases in insulin and GLP-1 secretion, leading to effective reductions in blood glucose levels. The compound's action is glucose-dependent, meaning it amplifies insulin release only when glucose levels are high .
Efficacy in Clinical Studies
Clinical trials have provided evidence supporting the efficacy of this compound in managing T2DM:
- Phase 2 Clinical Trials : A study involving patients with T2DM showed that administration of this compound resulted in substantial reductions in HbA1c levels, indicating improved long-term glucose control. The reductions were comparable to those achieved with established therapies such as sulfonylureas but with a lower incidence of hypoglycemia .
- Proof of Concept : The clinical data suggest that this compound can serve as an effective glucose-lowering therapy, providing proof of concept for its use in diabetic patients .
Metabolic Pathways
Understanding the metabolism of this compound is essential for evaluating its pharmacokinetic properties and potential side effects:
- Metabolism : The primary metabolic pathway involves β-oxidation at the head section of the compound. Additional metabolic processes include O-dealkylation and N-dealkylation. These pathways can influence the pharmacological activity and safety profile of the drug .
- Safety Considerations : Comparative studies with other GPR40 agonists like TAK-875 have shown that this compound exhibits a favorable safety profile with less liver toxicity. In animal studies, repeated dosing did not lead to significant liver enzyme elevations, suggesting a lower risk for drug-induced liver injury (DILI) .
Case Studies and Health Economics
Recent case studies have highlighted the economic impact of severe hypoglycemic events (SHE) among T2DM patients treated with various therapies:
- Economic Burden : A retrospective analysis conducted in Japan revealed that SHEs significantly increase medical costs due to hospitalization and treatment requirements. The findings underscore the importance of developing therapies like this compound that minimize hypoglycemic episodes while effectively managing blood glucose levels .
Summary of Research Findings
The following table summarizes key findings from various studies related to this compound:
Q & A
Basic Research Questions
Q. What is the pharmacological profile of LY2922470, and how does its species-specific activity influence preclinical study design?
this compound is a potent, selective, and orally active GPR40 agonist with EC50 values of 7 nM (human), 1 nM (mouse), and 3 nM (rat) . Researchers must account for species-specific EC50 variations when designing dose-response studies. For example, murine models require lower doses (e.g., 1 nM for mice) to achieve receptor activation compared to human cell lines. A standardized approach includes:
- In vitro validation : Use species-matched cell lines (e.g., human HEK293 cells transfected with GPR40) to confirm agonist activity.
- Dose conversion : Apply body surface area-based scaling for in vivo studies (e.g., mouse-to-human dose conversion factors provided in evidence tables) .
- Outcome measures : Monitor glucose tolerance, insulin secretion, and GLP-1 levels in diabetic rodent models .
Q. What experimental models are recommended for evaluating this compound’s antidiabetic efficacy?
Key models include:
- Streptozotocin (STZ)-induced diabetic rodents : Assess glucose-lowering effects and insulin/GLP-1 secretion via oral glucose tolerance tests (OGTT) .
- High-fat diet (HFD) models : Study long-term metabolic effects, including β-cell function preservation and lipid metabolism .
- Isolated pancreatic islets : Quantify glucose-stimulated insulin secretion (GSIS) to isolate direct β-cell effects from enteroendocrine GLP-1 contributions .
Advanced Research Questions
Q. How do mechanistic differences between this compound and other GPR40 agonists (e.g., TAK875, AM1638) impact experimental outcomes?
this compound exhibits distinct signaling properties:
- NF-κB pathway modulation : Unlike TAK875, this compound inhibits LPS-induced NF-κB phosphorylation and nuclear translocation in endothelial cells, suggesting anti-inflammatory potential .
- ER stress regulation : Both this compound and AM1638 attenuate palmitate-induced ER stress, but only AM1638 activates NRF2-dependent antioxidant pathways (e.g., HO-1 upregulation) .
- Experimental implications : Use pathway-specific inhibitors (e.g., GW1100 for GPR40 antagonism) to isolate this compound’s effects in co-treatment studies .
Q. How can researchers reconcile this compound’s lack of infarct volume reduction with functional improvement in ischemic stroke models?
In murine middle cerebral artery occlusion (MCAO) models, this compound did not reduce infarct size but improved functional outcomes (e.g., grip strength) . Methodological considerations include:
- Outcome prioritization : Use behavioral assays (e.g., rotarod, Morris water maze) over histopathology to capture subtle functional recovery.
- Timing of administration : Test this compound in acute vs. subacute stroke phases to optimize therapeutic windows.
- Combination therapy : Pair with thrombolytics (e.g., tPA) to assess synergistic effects on neuroprotection .
Q. What strategies address contradictions in this compound’s effects on inflammatory pathways across cell types?
Discrepancies arise in this compound’s ability to suppress adhesion molecules (e.g., VCAM-1/ICAM-1) in endothelial cells but not macrophages . Mitigation approaches:
- Cell-type-specific assays : Compare this compound’s effects in HUVECs, THP-1 monocytes, and primary microglia.
- Transcriptomic profiling : Use RNA-seq to identify GPR40-dependent vs. -independent pathways in different cell populations .
- In vivo validation : Employ tissue-specific GPR40 knockout models to dissect localized anti-inflammatory actions.
Q. Methodological Guidance
Q. How should researchers optimize this compound dosing in longitudinal metabolic studies?
- Dose titration : Start with EC50 values adjusted for species (e.g., 1 nM in mice) and escalate based on tolerability (monitor weight, liver enzymes).
- Pharmacokinetics : Measure plasma half-life (oral administration) to determine dosing frequency .
- Biomarker panels : Combine glucose/insulin measurements with lipidomics to capture systemic metabolic effects .
Q. What controls are essential for interpreting this compound’s effects on insulin secretion?
- Negative controls : Include GPR40-knockout models or GW1100 co-treatment to confirm target specificity .
- Positive controls : Use known insulin secretagogues (e.g., sulfonylureas) to benchmark this compound’s efficacy .
- Off-target assays : Test this compound against related receptors (e.g., FFA1, GPR120) to rule out cross-reactivity .
Propriétés
IUPAC Name |
(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVDLRVFJTVWEO-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106563 | |
Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-12-5 | |
Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.